3,5-Diphenyl-1,2,4-triazine: A Comprehensive Technical Guide for Advanced Research
3,5-Diphenyl-1,2,4-triazine: A Comprehensive Technical Guide for Advanced Research
Introduction
The 1,2,4-triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and unique electronic properties. Among its many derivatives, 3,5-diphenyl-1,2,4-triazine stands out as a key building block and a compound of interest for various applications, including bioorthogonal chemistry and the development of novel therapeutics. This technical guide provides an in-depth exploration of the chemical properties, molecular characteristics, synthesis, and reactivity of 3,5-diphenyl-1,2,4-triazine, offering valuable insights for researchers, scientists, and professionals in drug development.
Molecular and Physicochemical Properties
The structural and electronic characteristics of 3,5-diphenyl-1,2,4-triazine dictate its chemical behavior and potential applications.
Molecular Weight and Formula
The fundamental molecular properties of 3,5-diphenyl-1,2,4-triazine are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₁N₃ |
| Molecular Weight | 233.27 g/mol |
| Exact Mass | 233.0953 g/mol |
Physicochemical Characteristics
Spectroscopic and Analytical Characterization
The structural elucidation of 3,5-diphenyl-1,2,4-triazine relies on a combination of spectroscopic techniques. Although a complete set of spectra for the parent compound is not available, the expected spectral features can be inferred from related structures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the two phenyl rings. The integration of these signals would correspond to 11 protons. The exact chemical shifts and coupling constants would be influenced by the positions of the phenyl groups on the triazine ring. For comparison, the ¹H NMR spectrum of the related 3,5,6-triphenyl-1,2,4-triazine shows multiplets between δ 7.31 and 8.13 ppm[1].
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¹³C NMR : The carbon NMR spectrum will display signals for the carbon atoms of the phenyl rings and the triazine core. The triazine carbons are expected to appear in the downfield region (around δ 150-165 ppm). The phenyl carbons will resonate in the typical aromatic region (δ 125-140 ppm). For 3,5,6-triphenyl-1,2,4-triazine, the triazine carbons appear at δ 156.5, 158.4, and 162.1 ppm[1].
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Infrared (IR) Spectroscopy : The IR spectrum of 3,5-diphenyl-1,2,4-triazine would be characterized by absorption bands corresponding to C=N and C=C stretching vibrations of the triazine and phenyl rings, typically in the 1400-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic protons would be observed above 3000 cm⁻¹.
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Mass Spectrometry (MS) : Mass spectral analysis would show a prominent molecular ion peak (M⁺) at m/z 233, confirming the molecular weight. Fragmentation patterns would likely involve the loss of nitrogen and cleavage of the phenyl substituents.
Synthesis of 3,5-Diphenyl-1,2,4-triazine
The synthesis of the 1,2,4-triazine ring system can be achieved through various condensation reactions. A common and versatile method involves the reaction of a 1,2-dicarbonyl compound with an amidrazone. For 3,5-disubstituted 1,2,4-triazines, a key synthetic pathway involves the condensation of benzamidine with a suitable precursor.
A general and efficient one-pot synthesis for substituted 1,2,4-triazines has been reported, which can be adapted for the synthesis of 3,5-diphenyl-1,2,4-triazine[1]. This typically involves the condensation of an appropriate amidine with a 1,2-dicarbonyl compound in the presence of a suitable catalyst and solvent.
Below is a proposed synthetic workflow for 3,5-diphenyl-1,2,4-triazine.
Caption: Proposed synthetic workflow for 3,5-diphenyl-1,2,4-triazine.
Experimental Protocol (General Procedure)
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Preparation of Benzamidrazone: Benzamidine hydrochloride is reacted with hydrazine hydrate in the presence of a base, such as sodium ethoxide in ethanol, to generate benzamidrazone in situ.
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Cyclocondensation: Phenylglyoxal is added to the reaction mixture containing the freshly prepared benzamidrazone.
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Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the cyclocondensation reaction to completion.
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Workup and Purification: Upon cooling, the product may precipitate out of the solution. The crude product is then collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and purified by recrystallization or column chromatography to yield pure 3,5-diphenyl-1,2,4-triazine.
This synthetic approach offers a straightforward route to the desired product with good yields, as demonstrated in the synthesis of analogous trisubstituted 1,2,4-triazines[1].
Chemical Reactivity and Applications
The reactivity of the 1,2,4-triazine ring is characterized by its electron-deficient nature, making it susceptible to nucleophilic attack and a valuable component in inverse electron-demand Diels-Alder (IEDDA) reactions.
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions
1,2,4-Triazines are highly effective dienes in IEDDA reactions, particularly with strained or electron-rich dienophiles. This reactivity has been extensively exploited in the field of bioorthogonal chemistry for applications such as cellular imaging and protein labeling.
The reaction of 3,5-diphenyl-1,2,4-triazine with strained alkynes, such as bicyclononyne (BCN), proceeds rapidly and with high selectivity to form a dihydropyridine intermediate, which then undergoes a rearomatization via the elimination of dinitrogen to yield a stable pyridine product.
Caption: IEDDA reaction of 3,5-diphenyl-1,2,4-triazine with a strained alkyne.
The kinetics of these reactions can be significantly enhanced by N-alkylation of the triazine ring, which increases its electrophilicity. Methylation of 3,5-diphenyl-1,2,4-triazine, for example, produces an N1-methyl-1,2,4-triazinium salt that reacts with strained alkynes several orders of magnitude faster than the parent triazine[3]. This enhanced reactivity makes these triazinium salts powerful tools for bioorthogonal ligation in complex biological media.
Nucleophilic and Electrophilic Reactions
The electron-deficient nature of the 1,2,4-triazine ring makes it generally unreactive towards electrophilic substitution. Conversely, it is susceptible to attack by nucleophiles. The reactivity of the 1,2,4-triazine core towards nucleophiles can lead to ring-opening or substitution reactions, depending on the nature of the nucleophile and the reaction conditions.
Applications in Drug Development
The 1,2,4-triazine scaffold is a component of several biologically active molecules with potential therapeutic applications. Derivatives of 1,2,4-triazines have been investigated for their anticancer, antimicrobial, and antiviral activities. The ability to functionalize the 3 and 5 positions of the triazine ring with different substituents allows for the fine-tuning of their pharmacological properties. While 3,5-diphenyl-1,2,4-triazine itself may not be a drug candidate, it serves as a crucial starting material for the synthesis of more complex and potentially bioactive molecules.
Conclusion
3,5-Diphenyl-1,2,4-triazine is a versatile heterocyclic compound with a rich chemistry and a growing number of applications, particularly in the realm of bioorthogonal chemistry. Its synthesis is well-established, and its reactivity, dominated by its electron-deficient nature, allows for a range of chemical transformations. For researchers and scientists in drug development and chemical biology, a thorough understanding of the properties and reactivity of 3,5-diphenyl-1,2,4-triazine is essential for leveraging its potential in the design and synthesis of novel functional molecules.
References
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Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(xv), 79-87. [Link]
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Šlachtová, V., et al. (2017). Triazinium Ligation: Bioorthogonal Reaction of N1-Alkyl 1,2,4-Triazinium Salts. Angewandte Chemie International Edition, 56(43), 13260-13264. [Link]
